molecular formula C21H26Cl2F3N3S B1683243 Trifluoperazine hydrochloride CAS No. 440-17-5

Trifluoperazine hydrochloride

Cat. No. B1683243
CAS RN: 440-17-5
M. Wt: 444 g/mol
InChI Key: BXDAOUXDMHXPDI-UHFFFAOYSA-N
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Description

Trifluoperazine hydrochloride is a phenothiazine derivative used as an antipsychotic and an antiemetic . It is used to treat the symptoms of schizophrenia and on a short-term basis to treat anxiety in people who have not been helped by other medications .


Molecular Structure Analysis

The molecular formula of Trifluoperazine hydrochloride is C21H26Cl2F3N3S . The average molecular weight is 480.417 Da .


Physical And Chemical Properties Analysis

Trifluoperazine hydrochloride is a solid substance . The average molecular weight is 480.417 Da and the monoisotopic mass is 479.117658566 Da . The chemical formula is C21H26Cl2F3N3S .

Scientific Research Applications

Potentiometric Sensors for Pharmaceutical Preparations

Trifluoperazine hydrochloride has been utilized in the construction and evaluation of new potentiometric sensors. These sensors, incorporating ion-pair complexes with electroactive materials in a poly(vinyl chloride) matrix membrane, demonstrate the drug's role in enhancing the detection and measurement of its concentration in pharmaceutical formulations. The development of these sensors is significant for the accurate determination of trifluoperazine hydrochloride in pharmaceutical products, ensuring quality control and patient safety (Hassan et al., 2009).

Spectrophotometric Determination

The spectrophotometric method using Diammonium Cerium Nitrate for the determination of trifluoperazine hydrochloride in its pure and pharmaceutical form demonstrates the versatility of analytical techniques for drug analysis. This method highlights trifluoperazine hydrochloride's responsiveness to specific chemical reactions, facilitating its identification and quantification in pharmaceutical preparations (Nasr Maha Salah & Al-Rufaie Mohauman Mohammad, 2022).

Therapeutic Agent Against Nasopharyngeal Carcinoma

Research has explored the potential of trifluoperazine as a therapeutic agent against nasopharyngeal carcinoma. This application is particularly intriguing as it repurposes an antipsychotic drug for cancer treatment, illustrating the broad therapeutic potential of trifluoperazine beyond its psychiatric use. The investigation into its underlying molecular mechanisms offers insights into how antipsychotic drugs can be redirected to target cancer cells, opening new avenues for cancer therapy (Yeh et al., 2022).

Inhibition of DNA Repair in Lung Carcinoma Cells

Trifluoperazine has been studied for its ability to inhibit DNA repair and sensitize non-small cell lung carcinoma cells to DNA damage-induced cell death. This research highlights the drug's potential in enhancing the efficacy of DNA-damaging agents used in chemotherapy by inhibiting the cellular mechanisms that repair DNA damage in cancer cells. Such applications signify the drug's role in potentially improving cancer treatment outcomes by targeting the cancer cells' ability to survive and resist chemotherapy (Polischouk et al., 2007).

Antimicrobial Activity

Trifluoperazine hydrochloride has demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus and Vibrio species. This unexpected application suggests that trifluoperazine may have a role in combating infections, especially those resistant to conventional antibiotics. The investigation into its antimicrobial properties could lead to the development of new therapeutic strategies for bacterial infections, underscoring the potential for repurposing psychiatric medications for infectious disease treatment (Mazumder et al., 2001).

Safety And Hazards

Trifluoperazine hydrochloride has several side effects including dizziness, drowsiness, blurred vision, dry mouth, loss of appetite, sleep problems, muscle weakness, itching or rash, missed menstrual periods, and breast swelling or discharge . It is not approved for use in older adults with dementia-related psychosis . It is also not recommended for patients with bone marrow suppression, liver disease, a blood cell disorder, or if the patient has drowsiness, slow breathing, weak pulse, or decreased alertness .

Future Directions

While Trifluoperazine hydrochloride is primarily used for the management of schizophrenia and other psychotic disorders, research is being conducted to explore other potential uses. For instance, a study discusses the anti-tumor effects of mesoporous silica nanoparticles loaded with Trifluoperazine .

properties

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3S.2ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDAOUXDMHXPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045085
Record name Trifluoperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoperazine hydrochloride

CAS RN

440-17-5
Record name Trifluoperazine hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trifluoperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.477
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIFLUOPERAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P1Y2SNF5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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